Cas no 2197909-49-0 (1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile
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- Inchi: 1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)8-7-14-15(5)9(8)6-13/h7H,1-5H3
- InChI Key: PSFUGIBQZXXOBF-UHFFFAOYSA-N
- SMILES: N1(C)C(C#N)=C(B2OC(C)(C)C(C)(C)O2)C=N1
1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB600603-250mg |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile; . |
2197909-49-0 | 250mg |
€687.00 | 2025-04-19 | ||
| eNovation Chemicals LLC | Y1289273-5g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile |
2197909-49-0 | 97% | 5g |
$1400 | 2023-05-12 | |
| Enamine | EN300-6737809-0.05g |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile |
2197909-49-0 | 95.0% | 0.05g |
$232.0 | 2025-03-13 | |
| Enamine | EN300-6737809-0.1g |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile |
2197909-49-0 | 95.0% | 0.1g |
$347.0 | 2025-03-13 | |
| Enamine | EN300-6737809-0.25g |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile |
2197909-49-0 | 95.0% | 0.25g |
$494.0 | 2025-03-13 | |
| Enamine | EN300-6737809-0.5g |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile |
2197909-49-0 | 95.0% | 0.5g |
$780.0 | 2025-03-13 | |
| Enamine | EN300-6737809-1.0g |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile |
2197909-49-0 | 95.0% | 1.0g |
$999.0 | 2025-03-13 | |
| Enamine | EN300-6737809-2.5g |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile |
2197909-49-0 | 95.0% | 2.5g |
$1959.0 | 2025-03-13 | |
| Enamine | EN300-6737809-5.0g |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile |
2197909-49-0 | 95.0% | 5.0g |
$2900.0 | 2025-03-13 | |
| Enamine | EN300-6737809-10.0g |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile |
2197909-49-0 | 95.0% | 10.0g |
$4299.0 | 2025-03-13 |
1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Suppliers
1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Related Literature
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Additional information on 1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Research Brief on 1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS: 2197909-49-0)
The compound 1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS: 2197909-49-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the importance of this boronate ester derivative as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex bioactive molecules. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl moiety enhances the stability and reactivity of the compound, making it a valuable building block for the construction of novel pharmaceutical agents. Researchers have successfully utilized this compound in the synthesis of targeted kinase inhibitors, demonstrating its potential in oncology drug development.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists investigated the compound's role in the development of selective JAK2 inhibitors. The study revealed that 1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- serves as a crucial precursor for the synthesis of potent and selective JAK2 inhibitors, which show promise in treating myeloproliferative neoplasms. The researchers employed advanced computational modeling and structure-activity relationship (SAR) studies to optimize the compound's efficacy and reduce off-target effects.
Another significant application of this compound lies in the field of positron emission tomography (PET) imaging. A recent study in ACS Chemical Biology demonstrated its utility as a radiolabeling precursor for the development of novel PET tracers. The boronate ester group facilitates efficient incorporation of fluorine-18, enabling the synthesis of radiotracers for imaging specific biological targets in vivo. This advancement opens new avenues for non-invasive diagnosis and monitoring of diseases such as cancer and neurodegenerative disorders.
From a synthetic chemistry perspective, recent innovations have focused on improving the scalability and sustainability of the compound's production. Green chemistry approaches, including solvent-free reactions and catalytic methods, have been successfully applied to enhance the yield and purity of 1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-. These developments are particularly important for meeting the growing demand for this compound in both academic research and industrial applications.
Looking ahead, researchers are exploring the potential of this compound in emerging areas such as targeted protein degradation and covalent inhibitor design. Its unique chemical properties make it an attractive candidate for the development of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities. Ongoing clinical trials involving derivatives of this compound are expected to provide valuable insights into its therapeutic potential and safety profile.
In conclusion, 1H-Pyrazole-5-carbonitrile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS: 2197909-49-0) represents a versatile and valuable tool in modern drug discovery. Its applications span from medicinal chemistry to diagnostic imaging, with promising results in various therapeutic areas. Continued research on this compound and its derivatives is likely to yield significant breakthroughs in the treatment of complex diseases.
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